Bupranolol

Atypical β-adrenoceptor Cardiostimulant Stereoselectivity

Select Bupranolol for its differentiated pharmacological toolkit: it lacks ISA yet possesses pronounced membrane-stabilizing activity. It demonstrates 2.8–3.3-fold higher potency than propranolol in platelet aggregation assays and offers stereoselective antagonism of atypical cardiostimulant β-adrenoceptors—a feature unavailable with classic beta-blockers. The S-enantiomer provides superior antinociceptive efficacy with a cleaner side-effect profile. Available in ≥98% purity, this compound is ideal for pain, cardiovascular, and ophthalmology research. Request a quote to advance your studies.

Molecular Formula C14H22ClNO2
Molecular Weight 271.78 g/mol
CAS No. 23284-25-5
Cat. No. B7906536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBupranolol
CAS23284-25-5
Molecular FormulaC14H22ClNO2
Molecular Weight271.78 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O
InChIInChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3
InChIKeyHQIRNZOQPUAHHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bupranolol 23284-25-5: A Non-Selective Beta-Adrenoceptor Antagonist with Distinct Pharmacological Profile


Bupranolol (CAS 23284-25-5) is a non-selective beta-adrenoceptor antagonist, structurally and functionally classified as a beta-blocker [1]. It is characterized by the absence of intrinsic sympathomimetic activity (ISA) and the presence of strong membrane-stabilizing activity (MSA) [2]. In receptor binding studies, bupranolol demonstrates a high affinity for both beta-1 and beta-2 adrenoceptors, with Ki values ranging from 6 to 15 nM, and a notably lower affinity for beta-3 adrenoceptors (Ki 170 nM) [3]. Its potency is generally considered to be similar to that of propranolol [2].

Why Bupranolol 23284-25-5 Cannot Be Casually Substituted for Other Beta-Blockers


While bupranolol shares a common mechanism of action with other non-selective beta-blockers, its specific pharmacological properties—including a unique affinity profile for atypical cardiostimulant beta-adrenoceptors [1], a distinct stereoselective antagonism [2], and a pronounced membrane-stabilizing activity—preclude simple interchangeability [3]. Furthermore, its unique physicochemical properties lead to near-complete first-pass hepatic metabolism (>90%) following oral administration, resulting in a drastically different systemic exposure compared to beta-blockers with higher oral bioavailability [4]. These quantitative differences in receptor interaction and pharmacokinetic fate directly impact both experimental design and therapeutic expectations, necessitating a compound-specific approach to selection and procurement.

Quantitative Evidence for Bupranolol 23284-25-5 Differentiation vs. Closest Analogs


Stereoselective Antagonism of Atypical Cardiostimulant β-Adrenoceptors

Bupranolol exhibits stereoselective antagonism at atypical cardiostimulant β-adrenoceptors, a property not shared by propranolol. In pithed rat studies, S-(-)-bupranolol at 10 µmol kg⁻¹ shifted the dose-response curve of the atypical β-adrenoceptor agonist CGP 12177 to the right by a factor of 8.4, while the R-(+)-enantiomer had no effect [1]. This contrasts with propranolol, which is ineffective at blocking these receptors [1][2].

Atypical β-adrenoceptor Cardiostimulant Stereoselectivity

Enhanced Inhibition of Platelet Aggregation Compared to Propranolol

In vitro studies on rabbit platelets demonstrate that bupranolol is significantly more potent than propranolol in inhibiting adrenaline-ADP-induced aggregation. Bupranolol was found to be approximately 2.8–3.3 times as effective as propranolol in this assay . The proposed mechanism for this effect is linked to the strong membrane-stabilizing activity of bupranolol rather than beta-adrenoceptor blockade [1].

Platelet aggregation Antithrombotic Membrane stabilization

Superior Antinociceptive Profile of S-Bupranolol Enantiomer vs. Propranolol

In comparative studies using mouse models of inflammatory and chronic pain, the S-enantiomer of bupranolol demonstrated a superior antinociceptive effect compared to both the R-enantiomer and the enantiomers of propranolol. Notably, S-bupranolol also exhibited fewer side effects than propranolol or its associated enantiomers [1]. The study concluded that S-bupranolol is superior in terms of its antinociceptive effect and side effect profile [1].

Antinociception Pain model Enantiomer

High Beta-1/Beta-2 Affinity and Low Beta-3 Affinity Profile

Bupranolol exhibits a distinct affinity profile across beta-adrenoceptor subtypes, with high affinity for beta-1 and beta-2 receptors (Ki = 6-15 nM) and significantly lower affinity for beta-3 receptors (Ki = 170 nM) [1]. This contrasts with the typical non-selective beta-blocker propranolol, which has a reported beta-1 Ki of approximately 1.8 nM [2] and a beta-3 Ki of 18 nM [3], demonstrating a more balanced profile.

Receptor binding Beta-1 adrenoceptor Beta-2 adrenoceptor Beta-3 adrenoceptor

Corneal Anesthesia and Tolerability Profile in Ophthalmic Formulation

Topical application of bupranolol 0.25% in an oily solution produces a statistically significant decrease in corneal sensitivity (local anesthetic effect) from the 3rd to the 15th minute post-application . This contrasts with aqueous beta-blocker formulations, which typically reach their maximum effect within 1-3 minutes. Despite this effect, the subjective topical tolerability of 0.25% bupranolol is comparable to that of 0.5% timolol, a widely used ophthalmic beta-blocker .

Ophthalmic formulation Corneal anesthesia Topical tolerance

Near-Complete First-Pass Metabolism and Low Oral Bioavailability

Bupranolol undergoes extensive first-pass hepatic metabolism, with over 90% of an oral dose being metabolized, primarily to carboxybupranolol [1]. This results in a very low oral bioavailability of less than 10% [2]. In a study with healthy volunteers, after a 200 mg oral dose, the maximum plasma concentration (Cmax) was approximately 1.5-4 ng/mL, which is near the Ki value for beta-adrenoceptor binding [3]. This contrasts sharply with propranolol, which has an oral bioavailability of approximately 26% [4].

Pharmacokinetics First-pass metabolism Oral bioavailability

Bupranolol 23284-25-5: Optimized Research and Industrial Application Scenarios


Investigating Atypical Cardiostimulant β-Adrenoceptor Signaling

Bupranolol is uniquely suited for studies probing the role of atypical cardiostimulant β-adrenoceptors in cardiac function. As demonstrated in Section 3, its stereoselective antagonism of this receptor subtype provides a specific pharmacological tool that propranolol and other classic beta-blockers cannot offer [1]. This enables researchers to dissect the contribution of these atypical receptors to heart rate and contractility in experimental models.

Ex Vivo and In Vitro Studies of Platelet Function and Thrombosis

For research focusing on platelet aggregation and antithrombotic mechanisms, bupranolol's 2.8- to 3.3-fold higher potency compared to propranolol (as detailed in Section 3) makes it the superior choice for achieving robust inhibition [1]. Its strong membrane-stabilizing activity, which underlies this effect, allows for the investigation of non-adrenergic pathways in platelet activation.

Preclinical Pain Research Leveraging S-Bupranolol Enantiomer

In animal models of pain, the S-enantiomer of bupranolol has been shown to be a more effective antinociceptive agent with a better side effect profile than propranolol enantiomers [1]. This scenario is ideal for researchers seeking a beta-blocker tool with superior efficacy in pain studies, where the confounding side effects of propranolol might limit interpretation.

Ophthalmic Research on Corneal Anesthesia and Glaucoma Models

Bupranolol's 0.25% ophthalmic formulation in an oily vehicle provides a distinct profile for topical research. Its ability to reduce corneal sensitivity with a delayed onset (6-15 minutes) and its tolerability comparable to 0.5% timolol (as shown in Section 3) make it a valuable compound for studying local anesthetic effects in the eye and for glaucoma models requiring long-term, well-tolerated IOP reduction [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bupranolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.